3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Lipophilicity ADME Drug Design

This brominated pyridine sulfonamide is differentiated by its dual functionality: a 3-bromine atom providing a proven handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura achieving up to 92% ee), and a 5-piperidin-1-ylsulfonyl group that enhances hydrogen-bonding capacity and conformational flexibility. With a computed XLogP3 of 1.5 and TPSA of 58.6 Ų, it occupies a favorable drug-like property space that simpler methylsulfonyl or non-brominated analogs cannot replicate. Ideal for constructing biaryl libraries and optimizing kinase or protease inhibitor leads.

Molecular Formula C10H13BrN2O2S
Molecular Weight 305.19
CAS No. 1247630-97-2
Cat. No. B572484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine
CAS1247630-97-2
Synonyms3-broMo-5-(piperidin-1-ylsulfonyl)pyridine
Molecular FormulaC10H13BrN2O2S
Molecular Weight305.19
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H13BrN2O2S/c11-9-6-10(8-12-7-9)16(14,15)13-4-2-1-3-5-13/h6-8H,1-5H2
InChIKeyPBVXFLLRVQWMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (CAS 1247630-97-2): A Dual-Functional Heterocyclic Building Block for Pharmaceutical Intermediates


3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine (CAS 1247630-97-2) is a brominated pyridine derivative featuring a piperidin-1-ylsulfonyl substituent at the 5-position of the pyridine ring. The compound possesses a molecular formula of C₁₀H₁₃BrN₂O₂S and a molecular weight of 305.19 g/mol [1]. Its structure combines an aromatic pyridine core, a reactive bromine atom at the 3-position amenable to transition-metal-catalyzed cross-coupling reactions, and a sulfonamide group that enhances polarity and offers additional derivatization potential [2]. The compound is primarily employed as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical candidates and agrochemicals . The presence of the piperidin-1-ylsulfonyl moiety distinguishes it from simpler sulfonylpyridine analogs, potentially altering its physicochemical properties and biological interactions .

Why In-Class Piperidinylsulfonyl Pyridine Analogs Cannot Simply Be Interchanged with 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine


In-class piperidinylsulfonyl pyridine analogs, such as the non-brominated 3-(piperidin-1-ylsulfonyl)pyridine or the methylsulfonyl variant 3-bromo-5-(methylsulfonyl)pyridine, are not straightforward replacements for 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine due to fundamental differences in their molecular properties and synthetic utility [1]. The absence of the bromine atom eliminates a critical synthetic handle required for transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, thereby restricting further diversification of the molecular scaffold [2]. Additionally, the distinct electronic and steric contributions of the piperidin-1-ylsulfonyl group relative to smaller sulfonyl moieties, such as methylsulfonyl, can substantially alter physicochemical properties like lipophilicity, aqueous solubility, and target binding affinity . The quantitative evidence presented below underscores these specific points of differentiation, highlighting that the combination of a bromine atom and a piperidin-1-ylsulfonyl group within the same molecule is not replicated by other available pyridine sulfonamide building blocks [3].

Quantitative Differentiation of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine: Comparative Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP3 of 1.5 for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine vs. 2.27 for the Non-Brominated Analog

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine exhibits a computed XLogP3 value of 1.5, which is significantly lower than the LogP of 2.27 reported for its non-brominated analog, 3-(piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1) [1]. This quantitative difference in lipophilicity is a direct consequence of the electron-withdrawing bromine substituent at the 3-position of the pyridine ring . The lower lipophilicity may translate into improved aqueous solubility and potentially more favorable ADME properties in a biological context [2].

Lipophilicity ADME Drug Design Partition Coefficient

Synthetic Utility: Presence of a Bromine Handle in 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine Enables Suzuki-Miyaura Cross-Coupling vs. No Handle in Non-Brominated Analog

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine possesses a bromine atom at the 3-position of the pyridine ring, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. In contrast, the non-brominated analog 3-(piperidin-1-ylsulfonyl)pyridine lacks this reactive site, thereby precluding direct participation in such coupling reactions without prior functionalization . The bromine substituent is a well-established moiety for the introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, a reaction that has been demonstrated with high enantioselectivity (up to 92% ee) for related 3-bromopyridine derivatives [2].

Organic Synthesis Cross-Coupling Suzuki-Miyaura Functionalization

Lipophilicity and PSA Differentiation vs. Methylsulfonyl Analog: XLogP3 of 1.5 and PSA of 58.6 Ų for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine Compared to XLogP3 of 0.8 and PSA of 55.4 Ų for 3-Bromo-5-(methylsulfonyl)pyridine

Compared to the methylsulfonyl analog 3-bromo-5-(methylsulfonyl)pyridine (CAS 445491-71-4), 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine exhibits a higher computed XLogP3 value (1.5 vs. 0.8) and a slightly larger topological polar surface area (TPSA) (58.6 Ų vs. 55.4 Ų) [1]. These differences are attributed to the replacement of a small methyl group with a bulky, more lipophilic piperidine ring in the sulfonamide moiety [2]. The increased lipophilicity and slightly larger TPSA may collectively influence the compound's ability to cross biological membranes, its metabolic stability, and its potential for off-target binding .

Physicochemical Properties Lipophilicity Polar Surface Area Drug-likeness

Key Application Scenarios for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine Based on Differential Evidence


Synthesis of Diverse Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling for Medicinal Chemistry Libraries

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine serves as an ideal building block for the construction of biaryl-containing compound libraries via Suzuki-Miyaura cross-coupling reactions [1]. The bromine atom at the 3-position of the pyridine ring is a proven synthetic handle for palladium-catalyzed coupling with a wide array of aryl and heteroaryl boronic acids, enabling rapid diversification of the molecular scaffold . This application is supported by literature precedent demonstrating that 3-bromopyridine derivatives undergo asymmetric Suzuki-Miyaura couplings with high enantioselectivity (up to 92% ee), highlighting the utility of this moiety in generating chiral heterocyclic biaryls for advanced pharmaceutical research [2].

Fine-Tuning Lipophilicity and ADME Properties in Early-Stage Drug Discovery Programs

The specific combination of a bromine atom and a piperidin-1-ylsulfonyl group in 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine yields a computed XLogP3 of 1.5 and a TPSA of 58.6 Ų, placing it within a favorable range for drug-likeness according to Lipinski's Rule of Five and Veber's rules [1]. Compared to the more lipophilic non-brominated analog (LogP = 2.27) and the less lipophilic methylsulfonyl analog (XLogP3 = 0.8), this compound offers a balanced lipophilicity profile that may be advantageous in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in medicinal chemistry campaigns .

Development of Sulfonamide-Containing Heterocyclic Scaffolds for Kinase or Protease Inhibitor Programs

Piperidinylsulfonyl-substituted pyridines have been explored as core scaffolds in the development of enzyme inhibitors, including those targeting kinases and proteases [1]. The sulfonamide group in 3-bromo-5-(piperidin-1-ylsulfonyl)pyridine can participate in key hydrogen bonding interactions with catalytic residues in the active sites of such enzymes, while the bromine atom provides a convenient point for introducing additional substituents to optimize potency and selectivity . The piperidine ring further contributes conformational flexibility and additional van der Waals contacts that can enhance target engagement compared to simpler sulfonamide analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.